2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H13FN4O and a molecular weight of 200.21 g/mol. This compound features an azido group (-N3) attached to an ethanone moiety, which is further connected to a fluoromethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of Fluoromethyl Group: The fluoromethyl group is introduced using appropriate fluorinating agents under controlled conditions.
Azidation Reaction: The azido group is introduced using azidation reagents such as sodium azide (NaN3) under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the synthetic routes mentioned above. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso compounds.
Reduction: The azido group can be reduced to form amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso compounds and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one: Similar structure but with a different position of the fluoromethyl group.
2-Azido-1-(3-(chloromethyl)piperidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-azido-1-[3-(fluoromethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c9-4-7-2-1-3-13(6-7)8(14)5-11-12-10/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJDMKFZIQLKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN=[N+]=[N-])CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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